molecular formula C18H15NO3S B2385311 Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-13-4

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2385311
CAS No.: 477490-13-4
M. Wt: 325.38
InChI Key: FRCUDOUINIYEAP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is an organic compound with a complex structure that includes a benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 2-methylbenzamide with benzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique has been shown to provide rapid access to benzothiophene derivatives with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid methyl ester
  • Methyl thianaphthene-2-carboxylate
  • Thianaphthene-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the 2-methylbenzamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiophene derivatives and enhances its potential for specific applications in drug discovery and material science .

Properties

IUPAC Name

methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCUDOUINIYEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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